

Enrupatinib: A Technical Guide to its Early Discovery and Chemical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Enrupatinib (EI-1071) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This technical guide provides an in-depth overview of the early discovery and chemical synthesis of **Enrupatinib**, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its initial development. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Enrupatinib has emerged as a promising therapeutic candidate for a range of diseases, primarily focusing on neurodegenerative conditions such as Alzheimer's disease, as well as indications in oncology and fibrotic diseases.[1][2][3] Its mechanism of action centers on the inhibition of CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and microglia.[4][5] By modulating the activity of these immune cells, **Enrupatinib** aims to reduce neuroinflammation and modulate the tumor microenvironment.[4][6]

Initially developed by 4B Technologies (Beijing) Co., Limited, **Enrupatinib** is now under the development of Elixiron Immunotherapeutics.[7] It has successfully completed a Phase 1



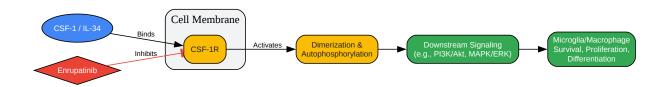
clinical trial (NCT04238364) and is progressing into Phase 2 studies for Alzheimer's disease.[4]

Physicochemical Properties

Property	- Value	Reference
IUPAC Name	6-[[3-methoxy-4-[(6-methylpyridin-3-yl)methoxy]phenyl]amino]-3-(morpholin-4-yl)quinoxaline-5-carbonitrile	PubChem
Molecular Formula	C27H26N6O3	PubChem
Molecular Weight	482.5 g/mol	PubChem
CAS Number	2222689-47-4	[3]

Mechanism of Action and Signaling Pathway

Enrupatinib is a potent inhibitor of CSF-1R, exhibiting high selectivity over other related kinases. The binding of CSF-1 or IL-34 to CSF-1R triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are critical for the function of microglia and macrophages. **Enrupatinib** competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, thereby blocking its activation and subsequent signaling.



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Caption: CSF-1R signaling pathway and the inhibitory action of **Enrupatinib**.



Chemical Synthesis

The chemical synthesis of **Enrupatinib** is detailed in patent WO2018071348A1. A plausible synthetic route involves a multi-step process culminating in the formation of the final quinoxaline derivative. A key step is the coupling of a substituted aniline with a functionalized quinoxaline core.

A detailed, step-by-step synthetic protocol is proprietary and protected by the aforementioned patent. Researchers are advised to consult the patent for the explicit reaction conditions and procedures.

Preclinical Data In Vitro Activity and Selectivity

Enrupatinib has demonstrated potent and selective inhibition of CSF-1R in biochemical assays.

Parameter	Value
CSF-1R IC50	3 nM
Selectivity over c-Kit	>100-fold
Selectivity over FLT3	>450-fold
Selectivity over PDGFRα	>220-fold
Selectivity over PDGFRβ	>6000-fold

In Vitro ADME Profile

Preclinical studies have indicated a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile for **Enrupatinib**.



Parameter	Result
Caco-2 Permeability (A → B)	High
Hepatocyte Stability	Moderate to High
Plasma Protein Binding	Moderate
CYP Inhibition	Low potential for major CYP isoforms

Key Experimental Protocols CSF-1R Kinase Assay (Biochemical)

This protocol outlines a general method for determining the in vitro potency of a test compound against CSF-1R.

Objective: To measure the half-maximal inhibitory concentration (IC50) of **Enrupatinib** against CSF-1R.

Materials:

- Recombinant human CSF-1R kinase domain
- ATP
- Poly(Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (Enrupatinib)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

• Prepare serial dilutions of **Enrupatinib** in DMSO.

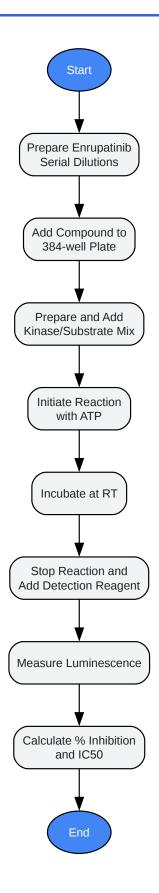






- Add a small volume of the diluted compound to the wells of a 384-well plate.
- Prepare a kinase/substrate solution in kinase buffer and add to the wells.
- Initiate the kinase reaction by adding ATP to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.





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Caption: General workflow for a biochemical CSF-1R kinase assay.



5xFAD Mouse Model of Alzheimer's Disease

Enrupatinib has been evaluated in the 5xFAD transgenic mouse model, which recapitulates key aspects of Alzheimer's disease pathology.[4]

Objective: To assess the in vivo efficacy of **Enrupatinib** in reducing neuroinflammation and improving cognitive function.

Experimental Design:

- Animals: 5xFAD transgenic mice and wild-type littermates.
- Treatment: Oral administration of **Enrupatinib** or vehicle control.
- Duration: Chronic dosing for a specified period (e.g., several weeks or months).
- Assessments:
 - Behavioral tests (e.g., Novel Object Recognition, Y-maze) to evaluate cognitive function.
 - Immunohistochemical analysis of brain tissue for markers of microglia activation (e.g., Iba1) and amyloid plaques.
 - Biochemical analysis of brain homogenates for levels of inflammatory cytokines.
 - RNA sequencing or qPCR to analyze gene expression changes related to neuroinflammation.

Novel Object Recognition (NOR) Test Protocol:

- Habituation: Individually habituate mice to the empty testing arena for a set period over 1-2 days.
- Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore freely for a defined time (e.g., 10 minutes).
- Retention (Test) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore the arena again.



 Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates intact recognition memory.

Y-Maze Test Protocol:

- Place the mouse in the center of a Y-shaped maze with three identical arms.
- Allow the mouse to freely explore the maze for a set duration (e.g., 8 minutes).
- Record the sequence of arm entries.
- Data Analysis: Calculate the percentage of spontaneous alternations (entry into three different arms consecutively). A higher percentage of alternations suggests better spatial working memory.

Conclusion

The early discovery and development of **Enrupatinib** highlight a targeted approach to modulating neuroinflammation and other pathological processes through the selective inhibition of CSF-1R. Its promising preclinical data, including potent in vitro activity, favorable ADME properties, and efficacy in a relevant animal model of Alzheimer's disease, have provided a strong rationale for its ongoing clinical investigation. The synthetic route, while complex, appears amenable to large-scale production. Further clinical studies will be crucial in determining the therapeutic potential of **Enrupatinib** in its target indications.

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